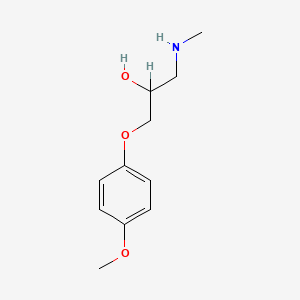
2-chloro-N-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide is a chemical compound that has been of interest to the scientific community due to its potential applications in medicinal chemistry. This compound is a member of the acetamide family and has been synthesized using various methods. In
Mécanisme D'action
The mechanism of action of 2-chloro-N-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, it has been proposed that this compound may act as an inhibitor of certain enzymes involved in the biosynthesis of bacterial and fungal cell walls.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-N-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide may have various biochemical and physiological effects. For example, this compound has been reported to induce DNA damage in cancer cells, leading to cell death. Additionally, it has been shown to inhibit the growth of bacterial and fungal cells by disrupting cell wall biosynthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloro-N-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide in lab experiments is its potential to exhibit activity against various cancer cell lines. Additionally, this compound has been shown to have antibacterial and antifungal activity. One limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its activity.
Orientations Futures
There are several future directions for research on 2-chloro-N-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide. One direction is to study the compound's mechanism of action in more detail to better understand how it induces cell death in cancer cells and inhibits bacterial and fungal growth. Additionally, further studies could be conducted to optimize the compound's activity against specific cancer cell lines and bacterial and fungal species. Finally, research could be conducted to explore the potential use of this compound in combination with other drugs to enhance its activity.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of 3-methoxybenzylamine with 2-chloroacetyl chloride in the presence of pyridine. The resulting intermediate is then reacted with N-methylpyridin-4-amine to yield the final product.
Applications De Recherche Scientifique
2-chloro-N-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide has been studied for its potential applications in medicinal chemistry. It has been reported to exhibit activity against various cancer cell lines, including breast cancer, ovarian cancer, and colon cancer. Additionally, this compound has been shown to have antibacterial and antifungal activity.
Propriétés
IUPAC Name |
2-chloro-N-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-20-14-4-2-3-13(9-14)18(15(19)10-16)11-12-5-7-17-8-6-12/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAURJTZBOBBMIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC2=CC=NC=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416854 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Chlorophenyl)methyl]-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B3004414.png)

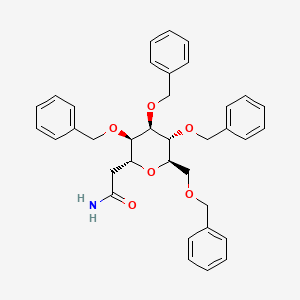
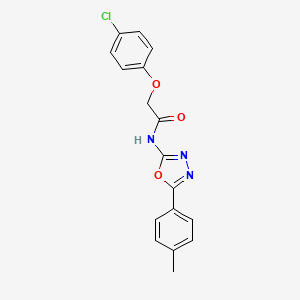
![N-Boc-2(S)-2-amino-3-{1-[(2,4,6-trimethylphenyl)sulfonyl]-1H-indol-3-yl}propanal](/img/structure/B3004419.png)



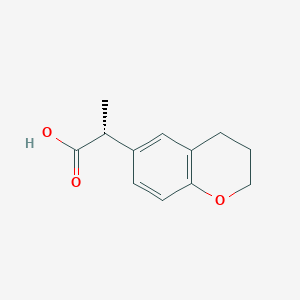
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B3004428.png)
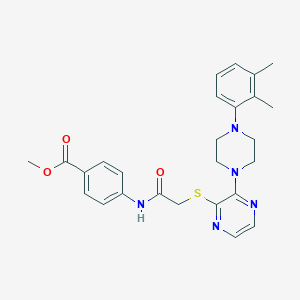
![2-({4-[(4-{[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B3004431.png)
![N-(3-imidazol-1-ylpropyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide](/img/structure/B3004436.png)
